2-(Ethoxymethyl)-1-methyl-1H-imidazole
Description
2-(Ethoxymethyl)-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by an ethoxymethyl group (-CH₂-O-C₂H₅) at the 2-position and a methyl group (-CH₃) at the 1-position of the imidazole ring.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C7H12N2O/c1-3-10-6-7-8-4-5-9(7)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
ABSAWYFOLZSEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=CN1C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Methylimidazole with Ethoxymethyl Halides
The most direct and commonly employed method to prepare 2-(ethoxymethyl)-1-methyl-1H-imidazole is the nucleophilic substitution (alkylation) of 1-methylimidazole at the C-2 position using ethoxymethyl halides (e.g., ethoxymethyl bromide or chloride) under basic conditions.
- Starting materials: 1-methylimidazole and 2-(ethoxymethyl) halide.
- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide are used to deprotonate the imidazole ring, enhancing nucleophilicity at C-2.
- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 40 °C) to optimize yield and minimize side reactions.
- Work-up: Quenching with methanol or water, followed by extraction and chromatographic purification.
For example, a related procedure reported for similar imidazole derivatives involves suspending sodium hydride in dry THF under nitrogen atmosphere, adding 1-methylimidazole, stirring for 30 minutes, then adding the ethoxymethyl bromide and stirring for 20 hours at room temperature. The product is isolated by extraction and column chromatography, yielding the target compound as a yellow oil or solid with yields typically around 60–70%.
Multi-Step Synthesis via Triazole Intermediates and Acid-Mediated Cyclization
An alternative approach involves the synthesis of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles followed by acid-mediated cyclization to form the imidazole ring bearing the ethoxymethyl substituent at C-2.
- Step 1: Cycloaddition of nitrile derivatives with diethyl 2-azidoacetaldehyde diethyl acetal in DMSO with potassium tert-butoxide as base, forming triazole intermediates.
- Step 2: Refluxing the triazole intermediates with concentrated hydrochloric acid in an alcohol solvent to induce denitrogenative transformation and ring closure, yielding 2-substituted 1H-imidazoles.
- Purification: Chromatographic separation using hexane/ethyl acetate or ethyl acetate alone.
This method allows for the introduction of the ethoxymethyl group via the acetal functionality and is advantageous for synthesizing a range of 2-substituted imidazoles with diverse substituents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride (NaH), potassium tert-butoxide | Strong bases required for deprotonation |
| Solvent | THF, DMF, DMSO | Polar aprotic solvents facilitate reaction |
| Temperature | 0–40 °C (alkylation), 70 °C (cyclization) | Controlled to optimize yield and purity |
| Reaction Time | 3–24 hours | Longer times for complete conversion |
| Purification | Column chromatography (silica gel) | Eluents: hexane:ethyl acetate (2:1), CH2Cl2:MeOH mixtures |
| Yield | 60–70% typical | Dependent on method and scale |
Mechanistic Insights
- Alkylation Mechanism: The imidazole ring nitrogen is methylated at N-1, and the C-2 position is activated by base to act as a nucleophile attacking the electrophilic carbon of the ethoxymethyl halide, resulting in substitution and formation of the 2-(ethoxymethyl) substituent.
- Cyclization Mechanism: Acid-mediated hydrolysis of the acetal group in the triazole intermediate generates an aldehyde, which undergoes intramolecular cyclization and dehydration to form the imidazole ring system with the ethoxymethyl group at C-2.
Comparative Analysis of Methods
| Aspect | Alkylation Method | Triazole Cyclization Method |
|---|---|---|
| Complexity | Single-step nucleophilic substitution | Multi-step synthesis with intermediate isolation |
| Starting Materials | Commercially available 1-methylimidazole and ethoxymethyl halide | Nitrile derivatives and azidoacetaldehyde acetals |
| Reaction Time | Longer (up to 20 h) | Moderate (3 h cyclization step) |
| Yield | Moderate to good (60–70%) | Moderate, depends on intermediate purity |
| Scalability | High, suitable for industrial scale | More suited for laboratory synthesis |
| Purification | Chromatography | Chromatography |
Research Findings and Data Summary
- The alkylation approach provides a straightforward route with moderate yields and is well-documented for similar imidazole derivatives.
- The acid-mediated cyclization of triazole intermediates offers a versatile synthetic strategy for functionalized imidazoles, including 2-(ethoxymethyl) derivatives, with good selectivity and tolerance to functional groups.
- Spectroscopic data (NMR, IR) confirm the successful introduction of the ethoxymethyl group at C-2 and methylation at N-1.
- Purification by silica gel chromatography using hexane/ethyl acetate or dichloromethane/methanol solvent systems yields analytically pure products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of 1-methylimidazole | 1-methylimidazole, ethoxymethyl bromide, NaH | RT, THF or DMF, 20 h | 60–70 | Simple, scalable | Long reaction time, side reactions possible |
| Triazole intermediate cyclization | Nitrile derivative, diethyl 2-azidoacetaldehyde diethyl acetal, KtBuO, HCl reflux | 70 °C (3 h), DMSO and alcohol solvents | Moderate | Functional group tolerance, versatile | Multi-step, requires intermediate purification |
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler imidazole compounds.
Scientific Research Applications
2-(Ethoxymethyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Imidazole Core
- 1-Methyl-1H-imidazole Derivatives: 2-(2-Bromoethoxy)-2-oxoethyl oleate quaternized with 1-methyl-1H-imidazole: This cationic surfactant exhibits amphiphilic properties due to the long alkyl chain, enabling applications in biodegradable surfactants. The ethoxymethyl group in the target compound contrasts with the bromoethoxy ester here, which introduces ionic character . 2-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-1-methyl-1H-imidazole: Incorporates a selenium-containing thiaselenole ring, enhancing antioxidant properties via glutathione peroxidase-like activity. The ethoxymethyl group in the target compound lacks this redox-active element .
Benzimidazole Derivatives
- 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol: Features a fused benzene ring, increasing aromaticity and stability. Such derivatives are prominent in coordination chemistry and pharmaceuticals but differ in solubility and electronic properties compared to non-fused imidazoles .
Cyclopentadienyl-Substituted Imidazoles
- 2-[(Cyclopenta-1,3-dien-2-yl)diphenylmethyl]-1-methyl-1H-imidazole (Ib): Exhibits a bulky cyclopentadienyl substituent, influencing crystal packing (orthorhombic system, P212₁ space group) and chirality.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
